molecular formula C20H19FN2O3S B2554221 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1251565-70-4

1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No. B2554221
CAS RN: 1251565-70-4
M. Wt: 386.44
InChI Key: VQOSZPVQWDEFMO-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone, also known as BTO-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons. TRPV1 channels are involved in pain perception, temperature sensation, and inflammation, making them a promising target for the development of new therapies for various diseases.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed various synthetic pathways to create novel compounds, leveraging the structural characteristics of 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone and related derivatives. These pathways include click chemistry approaches, condensation reactions, and the application of techniques such as IR, NMR, and MS for characterization. The synthesis of these compounds often aims at exploring their potential biological activities or understanding their chemical properties (Govindhan et al., 2017).

Molecular Docking and Biological Activity

Some studies focus on evaluating the biological activities of synthesized compounds through cytotoxicity assessments, antimicrobial and antifungal screenings, and molecular docking studies. These activities are crucial for identifying potential therapeutic applications of the compounds, such as in the treatment of cancer, microbial infections, or as antipsychotic agents. Molecular docking studies, in particular, help elucidate the compounds' interactions with specific biological targets, offering insights into their mechanisms of action (Shirani et al., 2021).

Pharmacokinetics and Drug Metabolism

Investigations into the pharmacokinetics and metabolism of these compounds are also a significant area of research. Studies involve analyzing the compounds' absorption, distribution, metabolism, and excretion (ADME) profiles to understand their behavior in biological systems. This research is essential for developing compounds with favorable pharmacokinetic properties, ensuring they are effective and safe for potential therapeutic use (Renzulli et al., 2011).

Antimicrobial and Wound-Healing Potential

Further studies explore the antimicrobial and wound-healing potential of derivatives, assessing their effectiveness against various bacterial and fungal strains, and their ability to promote wound healing. These studies are crucial for identifying new treatments for infections and enhancing the healing process in wounds (Vinaya et al., 2009).

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c21-15-5-1-3-7-17(15)25-13-19(24)23-11-9-14(10-12-23)26-20-22-16-6-2-4-8-18(16)27-20/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOSZPVQWDEFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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